PG 116800 - 291533-11-4

PG 116800

Catalog Number: EVT-279362
CAS Number: 291533-11-4
Molecular Formula: C24H27N3O7S
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PG-530742 selectively inhibits certain matrix metalloproteinases that have been implicated in the cartilage degradation that occurs in osteoarthritis. By inhibiting these MMPs, it potentially limits cartilage degradation and disease progression. Studies are currently assessing the efficacy and safety of PG-530742 in the treatment of mild to moderate knee osteoarthritis.
Source and Classification

PG 116800 is classified as a matrix metalloproteinase inhibitor, a category of compounds that inhibit the activity of matrix metalloproteinases, enzymes responsible for the breakdown of extracellular matrix components. This classification places it within the broader context of therapeutic agents aimed at modulating tissue remodeling processes in various pathological conditions.

Synthesis Analysis

The synthesis of PG 116800 involves the use of hydroxamic acid derivatives, which are prepared from corresponding carboxylic acids. The synthesis process typically employs bromo-tris-pyrrolidino phosphonium hexafluorophosphate as an activating agent along with polymer-supported hydroxybenzotriazole. Hydroxylamine hydrochloride is then introduced in the presence of a base to yield the final product. The isolated yields from this synthesis range between 10% and 76%, with purities exceeding 85% .

Molecular Structure Analysis

PG 116800 features a complex molecular structure characterized by a hydroxamic acid functional group, which is crucial for its inhibitory action on matrix metalloproteinases. The molecular formula and specific three-dimensional conformation contribute to its selectivity and potency against target enzymes.

The structural analysis typically involves computational docking studies to predict binding affinities and orientations within the active site of matrix metalloproteinases. For instance, the binding interactions are often modeled using a 3D structure of matrix metalloproteinase-2, where the inhibitor's active site is defined by a sphere encompassing all relevant atoms .

Chemical Reactions Analysis

PG 116800 undergoes specific chemical reactions primarily through its interaction with matrix metalloproteinases. The inhibition mechanism involves the formation of a reversible complex between PG 116800 and the zinc ion at the active site of matrix metalloproteinases, thereby preventing substrate access and subsequent enzymatic activity.

Inhibition assays are conducted under controlled conditions, typically involving buffer solutions such as Tris-HCl at pH 7.5, where varying concentrations of PG 116800 are incubated with enzyme substrates. The resultant activity is measured using fluorescence detection methods to quantify inhibition levels .

Mechanism of Action

The mechanism of action for PG 116800 centers on its ability to inhibit matrix metalloproteinase-2 by chelating the catalytic zinc ion within the enzyme's active site. This interaction effectively blocks the enzyme's ability to degrade extracellular matrix components, which is critical in conditions like myocardial infarction where excessive remodeling can lead to heart failure.

Research indicates that while PG 116800 shows promise in preclinical models for preventing adverse cardiac remodeling, its efficacy in clinical settings has been mixed, often attributed to inadequate therapeutic indices and side effects associated with broader metalloproteinase inhibition .

Physical and Chemical Properties Analysis

PG 116800 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Enhanced solubility when modified (e.g., through pyridine substitution).
  • Stability: Stability under physiological conditions is crucial for its therapeutic application.
  • pH Sensitivity: Optimal activity observed at physiological pH (around 7.5).

These properties are essential for determining dosage forms and delivery mechanisms in clinical applications .

Applications

PG 116800 has been investigated primarily for two main applications:

Introduction to Matrix Metalloproteinase (MMP) Inhibitors in Disease Pathogenesis

Role of MMPs in Osteoarthritis and Cardiovascular Pathophysiology

Matrix metalloproteinases (MMPs) constitute a family of zinc-dependent endopeptidases that collectively degrade all components of the extracellular matrix (ECM). In osteoarthritis (OA), dysregulated MMP activity drives irreversible collagen and proteoglycan destruction in articular cartilage. Elevated levels of MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-13 (collagenase-3) are consistently observed in OA synovial fluid and cartilage, correlating with disease severity and radiographic progression [1] [7] [10]. MMP-13 exhibits particular pathophysiological significance due to its ability to cleave type II collagen—the primary structural component of articular cartilage. Beyond joint pathology, MMPs contribute significantly to cardiovascular remodeling processes. Following myocardial infarction (MI), MMP-2 (gelatinase A) and MMP-9 (gelatinase B) mediate left ventricular (LV) extracellular matrix turnover, leading to adverse remodeling, dilation, and functional deterioration. This enzymatic cascade facilitates cardiomyocyte slippage and chamber dilation through degradation of collagen networks and basement membrane components [2] [6] [9].

Rationale for Targeting MMPs in Degenerative Joint Diseases

The strategic inhibition of MMPs represents a compelling disease-modifying approach for osteoarthritis, aiming to preserve joint architecture by halting irreversible collagen degradation. Unlike symptomatic agents (e.g., analgesics, NSAIDs), MMP inhibitors target the underlying structural progression of OA by preventing enzymatic breakdown of the cartilage matrix [1] [10]. Preclinical validation emerged from animal models where MMP inhibition reduced cartilage erosion following intra-articular insults. For instance, intra-articular injection of iodoacetate in rats—an experimental OA model—produced significantly less cartilage damage when co-administered with MMP inhibitors [1] [4]. This mechanistic approach promised to address the unmet therapeutic need for agents capable of modifying OA progression rather than merely alleviating symptoms. The development of PG-116800 specifically targeted MMPs implicated in cartilage catabolism (MMP-2, -3, -13) while attempting to minimize inhibition of MMPs associated with musculoskeletal toxicity (MMP-1, -7) [1] [5].

  • Table 1: Key MMP Targets in Osteoarthritis and Cardiovascular Remodeling
    MMP DesignationPrimary ClassificationPathophysiological RoleSubstrate Specificity
    MMP-1 (Collagenase-1)CollagenaseCartilage collagen degradationCollagens I, II, III, VII, VIII, X
    MMP-2 (Gelatinase A)GelatinaseLV remodeling post-MI, angiogenesisGelatin, collagens IV, V, VII, X
    MMP-3 (Stromelysin-1)StromelysinAggrecan cleavage, pro-MMP activationAggrecan, fibronectin, laminin
    MMP-9 (Gelatinase B)GelatinaseInflammatory cell recruitment, LV dilationGelatin, collagens IV, V
    MMP-13 (Collagenase-3)CollagenaseType II collagen degradation in cartilageCollagens II, IV, IX, X, aggrecan

Historical Development of Hydroxyproline-Based Hydroxamic Acid MMP Inhibitors

Hydroxyproline-based hydroxamic acids represent a significant evolution in MMP inhibitor design, engineered to enhance binding specificity and oral bioavailability. Early broad-spectrum MMP inhibitors (e.g., batimastat, marimastat) exhibited dose-limiting musculoskeletal toxicity attributed to inadequate selectivity [4] [7]. Structural optimization focused on the hydroxyproline scaffold—a conformationally restricted proline analogue—to exploit subtle differences in MMP active sites. The hydroxamic acid moiety (-C(O)NHOH) provides high-affinity zinc coordination, while substitutions on the pyrrolidine ring modulate interactions with specificity pockets (S1'-S3') of target MMPs [5] [8]. PG-116800 (chemical name: 2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid) emerged from this rational design approach, incorporating a morpholine-4-ylhexynoyl side chain to enhance solubility and pharmacokinetic properties [5] [8]. Its development prioritized inhibition of collagenases (MMP-13) and gelatinases (MMP-2, -9) over fibroblast collagenase (MMP-1) and matrilysin (MMP-7), hypothesizing reduced musculoskeletal adverse effects while maintaining anti-remodeling efficacy [1] [4].

Properties

CAS Number

291533-11-4

Product Name

PG 116800

IUPAC Name

2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid

Molecular Formula

C24H27N3O7S

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C24H27N3O7S/c1-33-20-9-5-18(6-10-20)23(28)25-19-7-11-21(12-8-19)35(31,32)26-22(24(29)30)4-2-3-13-27-14-16-34-17-15-27/h5-12,22,26H,4,13-17H2,1H3,(H,25,28)(H,29,30)

InChI Key

JAYVKNDQKXUNOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PG-116800; PG-530742; PGE-7113313; PG 116800; PG 530742; PGE 7113313; PG116800; PG530742; PGE7113313

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.